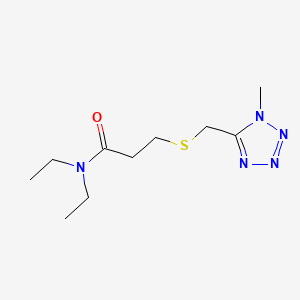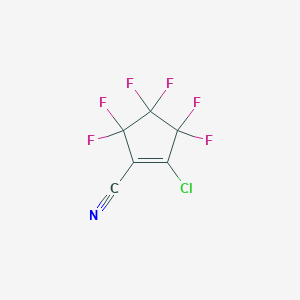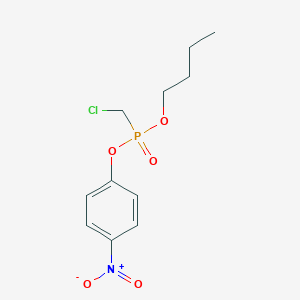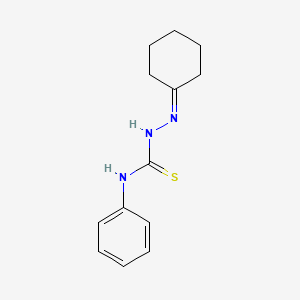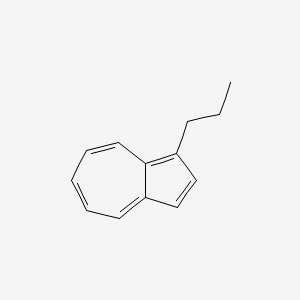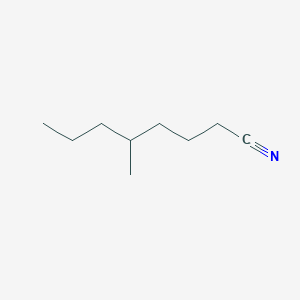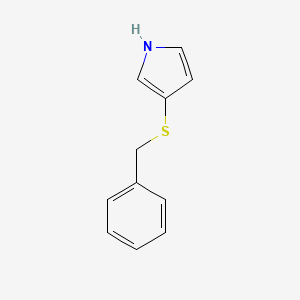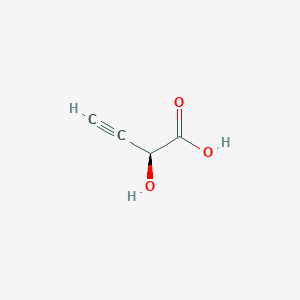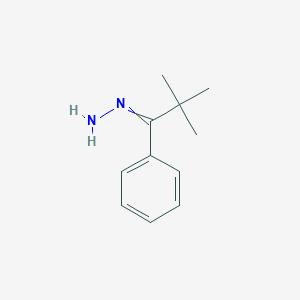![molecular formula C16H13ClN2O2 B14425257 1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride CAS No. 83734-47-8](/img/structure/B14425257.png)
1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride is a complex organic compound that features a quinoline and pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride typically involves the reaction of 2-oxo-1,2-dihydroquinoline derivatives with pyridine-based reagents. One common method involves the O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in the presence of triethylamine in acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
作用機序
The mechanism of action of 1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
類似化合物との比較
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor currently used in Alzheimer’s treatment.
Galantamine: A natural alkaloid used as an acetylcholinesterase inhibitor.
Uniqueness
1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride is unique due to its dual quinoline and pyridine structure, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors. Its potential lower toxicity compared to tacrine makes it a promising candidate for further research .
特性
CAS番号 |
83734-47-8 |
|---|---|
分子式 |
C16H13ClN2O2 |
分子量 |
300.74 g/mol |
IUPAC名 |
8-(2-pyridin-1-ium-1-ylacetyl)-1H-quinolin-2-one;chloride |
InChI |
InChI=1S/C16H12N2O2.ClH/c19-14(11-18-9-2-1-3-10-18)13-6-4-5-12-7-8-15(20)17-16(12)13;/h1-10H,11H2;1H |
InChIキー |
YKAWLOSZFUFLAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=CC3=C2NC(=O)C=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


